3-[4-(Benzyloxy)phenyl]pyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C17H19NO/c1-2-4-14(5-3-1)13-19-17-8-6-15(7-9-17)16-10-11-18-12-16/h1-9,16,18H,10-13H2 |
InChI Key |
RKTOXDUTDONIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Significance of Pyrrolidine Core Structures in Chemical Synthesis and Biological Inquiry
The pyrrolidine (B122466) scaffold, also known as tetrahydropyrrole, is a fundamental structural unit found in a vast array of natural products, particularly alkaloids, and synthetic molecules with significant biological activities. frontiersin.orgnih.gov Its importance in drug discovery and development is underscored by its presence in numerous FDA-approved drugs. nih.govenamine.net The widespread interest in this saturated heterocycle stems from several key characteristics that make it an attractive component for medicinal chemists.
One of the most significant attributes of the pyrrolidine ring is its three-dimensional nature, a consequence of its sp³-hybridized carbon atoms. nih.govnih.gov This non-planar structure allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems. nih.gov The inherent stereochemistry of the pyrrolidine core, with the potential for multiple stereogenic centers, provides a scaffold for creating diverse and complex molecular architectures. nih.gov This stereochemical complexity is crucial for achieving specific and potent interactions with biological targets, as different stereoisomers can exhibit vastly different biological profiles. nih.gov
Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, influencing the physicochemical properties of the molecule and providing a handle for further chemical modifications. nih.gov The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," can be controlled and locked by the strategic placement of substituents, allowing for the fine-tuning of a molecule's shape to optimize its binding to a specific protein. nih.gov
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including antibacterial, antifungal, antiviral, antimalarial, anticancer, anti-inflammatory, and antioxidant properties. frontiersin.orgnih.gov This wide range of activities has cemented the pyrrolidine core as a critical building block in the synthesis of new therapeutic agents. researchgate.net
Overview of 3 4 Benzyloxy Phenyl Pyrrolidine As a Key Structural Motif
Within the broader class of pyrrolidine-containing compounds, 3-[4-(Benzyloxy)phenyl]pyrrolidine has emerged as a key structural motif in academic research and drug discovery. This particular scaffold combines the foundational pyrrolidine (B122466) ring with a benzyloxy-substituted phenyl group at the 3-position. This combination of a flexible, stereochemically rich heterocyclic core with a larger aromatic moiety provides a versatile template for the design of molecules targeting a variety of biological systems.
The benzyloxyphenyl group can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions, while the pyrrolidine core provides a framework for orienting other functional groups in three-dimensional space. The ether linkage of the benzyloxy group also offers a degree of conformational flexibility.
Academic investigations have utilized the this compound scaffold as a starting point for the synthesis of diverse libraries of compounds. For instance, it has been a central component in the development of antagonists for G protein-coupled receptors (GPCRs) and in the creation of novel antimicrobial agents. nih.govtandfonline.com The amenability of both the pyrrolidine nitrogen and the aromatic ring to chemical modification allows for extensive structure-activity relationship (SAR) studies, aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Scope of Academic Investigation into 3 4 Benzyloxy Phenyl Pyrrolidine and Its Analogs
General Strategies for Pyrrolidine Ring Construction and Aryl Substitution
The construction of the pyrrolidine ring and the introduction of specific substituents are key considerations in the synthesis of compounds like this compound. Various strategies have been developed to achieve these goals with high efficiency and stereocontrol.
Cycloaddition Reactions in Pyrrolidine Synthesis
Cycloaddition reactions are powerful and atom-economical methods for constructing the pyrrolidine ring system. rsc.org Among these, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a particularly versatile and widely used strategy. rsc.orgnih.gov This approach allows for the creation of multiple stereocenters in a single step with a high degree of control. rsc.org Both stabilized and unstabilized azomethine ylides can be generated through various methods, including the thermal or photochemical ring-opening of aziridines, the desilylation or decarboxylation of iminium salts, and the reductive generation from amides. nih.gov The choice of catalyst, such as various metal complexes, can influence the stereochemical outcome of the cycloaddition, enabling the synthesis of specific stereoisomers. rsc.org
Another notable cycloaddition strategy is the [3+2] cycloaddition of 2-azaallyl anions with olefins. umich.edu This method provides a direct route to the pyrrolidine ring and has been shown to be highly stereoselective, typically yielding cis-2,5-disubstituted pyrrolidines. umich.edu The development of methods to generate non-stabilized 1,3-dialkyl-2-azaallyl anions has expanded the scope of this reaction. umich.edu These cycloaddition strategies are fundamental to the efficient synthesis of a wide array of substituted pyrrolidines. rsc.org
Targeted Introduction of the 4-(Benzyloxy)phenyl Moiety
The introduction of the 4-(benzyloxy)phenyl group can be achieved through several synthetic transformations. A common method involves the Williamson ether synthesis, where a phenol (B47542) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) bromide or a related benzylating agent. This method is widely used for the preparation of benzyloxy-substituted aromatic compounds.
Alternatively, the 4-(benzyloxy)phenyl moiety can be introduced through coupling reactions. For instance, 4-benzyloxyphenol can be esterified with a carboxylic acid derivative using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govtubitak.gov.tr This approach is useful for creating ester linkages between the 4-(benzyloxy)phenyl group and another part of the molecule. The synthesis of a substituted azo-azomethine ligand has also been reported, involving the condensation of 2-hydroxy-5-[(4-nitrophenyl) diazenyl] benzaldehyde (B42025) with 4-benzyloxyaniline hydrochloride. researchgate.net
Specific Synthetic Routes to this compound Derivatives
The synthesis of specific this compound derivatives often involves multi-step sequences that combine pyrrolidine ring formation with the introduction of the desired aryl substituent. The choice of a particular route can be influenced by the desired stereochemistry and the availability of starting materials.
Multi-step Synthesis Pathways
Multi-step synthesis provides a planned approach to constructing complex molecules from simpler starting materials. youtube.comyoutube.com A general strategy for synthesizing 3-aryl-pyrrolidines might involve the initial construction of a functionalized pyrrolidine ring, followed by the introduction of the aryl group, or vice-versa. For example, a synthetic sequence could start with the formation of a pyrrolidine ring bearing a leaving group at the 3-position. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could then be employed to introduce the 4-(benzyloxy)phenyl group.
Utilization of Chiral Building Blocks and Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure or enriched this compound derivatives is often a key objective, as the biological activity of chiral molecules is frequently dependent on their stereochemistry. nih.gov One major strategy is to utilize chiral building blocks, which are readily available, enantiomerically pure compounds that can be incorporated into the synthetic route. tcichemicals.comcarlroth.com For example, chiral amino acids, such as proline, or carbohydrate-derived nitrones can serve as starting materials for the construction of the pyrrolidine ring with a defined stereochemistry. nih.govmdpi.com
| Approach | Description | Key Features |
| Chiral Building Blocks | Incorporation of readily available, enantiomerically pure starting materials. tcichemicals.comcarlroth.com | Utilizes the inherent chirality of natural products like amino acids and carbohydrates. nih.govmdpi.com |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in a reaction. rsc.org | Small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product. mdpi.com |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to direct the stereochemical course of a reaction. uobaghdad.edu.iq | The auxiliary is typically removed after the desired stereocenter has been established. |
Microwave-Assisted Synthesis Protocols for Pyrrolidine Derivatives
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comscholarsresearchlibrary.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrolidine and pyrrolidinone derivatives. scispace.commdpi.com
Catalytic Amidation Techniques in Pyrrolidine Analog Preparation
Catalytic amidation represents a significant strategy in the synthesis of pyrrolidine analogs. These methods often provide milder and more efficient alternatives to classical amidation reactions.
Recent advancements have highlighted several effective catalytic systems:
Nickel/Photoredox Catalysis: A dual catalytic system employing nickel and a photoredox catalyst enables the direct carbamoylation of (hetero)aryl bromides at room temperature. nih.gov This method utilizes readily available dihydropyridines as precursors for carbamoyl (B1232498) radicals and is tolerant of various functional groups, allowing for the synthesis of tertiary amides, including those with pyrrolidine moieties. nih.gov
Iridium-Catalyzed Reductive Amination: Iridium complexes have been successfully used to catalyze the reductive amination of diketones with anilines, providing a practical route to N-aryl-substituted pyrrolidines. nih.gov This transfer hydrogenation process offers good to excellent yields and can be performed on a larger scale, even using water as a solvent. nih.gov
Copper-Catalyzed C(sp³)-H Amination: An intramolecular amination of unactivated C(sp³)-H bonds, catalyzed by copper, presents a mild and effective way to construct the pyrrolidine ring. organic-chemistry.org This method demonstrates high regioselectivity and chemoselectivity. organic-chemistry.org
In Situ Phosphonium (B103445) Salt Generation: The use of triphenylphosphine (B44618) and N-chlorophthalimide allows for the in situ generation of reactive phosphonium species that activate carboxylic acids for amidation with both primary and secondary amines, including pyrrolidine. nih.gov This method proceeds under mild conditions and offers a broad substrate scope. nih.gov
The following table summarizes various catalytic amidation techniques applicable to the synthesis of pyrrolidine analogs.
| Catalyst System | Reaction Type | Key Features |
| Nickel/Photoredox | Direct Carbamoylation | Ambient temperature, broad functional group tolerance. nih.gov |
| Iridium-based | Reductive Amination | Good to excellent yields, scalable, water as solvent. nih.gov |
| Copper-based | Intramolecular C-H Amination | Mild conditions, high regio- and chemoselectivity. organic-chemistry.org |
| Triphenylphosphine/N-chlorophthalimide | In Situ Phosphonium Salt Formation | Mild conditions, broad amine scope. nih.gov |
Click Chemistry Applications in Derivatization
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of pyrrolidine scaffolds due to its high efficiency, reliability, and biocompatibility. nih.govnih.govnd.edu This methodology allows for the introduction of diverse functionalities onto the pyrrolidine ring, facilitating the creation of libraries of compounds for various applications. nd.eduamazonaws.com
The core principle of using click chemistry in this context involves a pyrrolidine molecule functionalized with either an azide (B81097) or an alkyne group, which can then react with a corresponding alkyne or azide-containing molecule to form a stable triazole linkage. nih.govamazonaws.com This approach has been successfully used to synthesize a variety of derivatized pyrrolidines. For instance, a series of chiral pyrrolidine-based catalysts have been prepared using this method, where a Boc-protected pyrrolidine containing an azide or alkyne was reacted with various alkynes or azides, respectively. amazonaws.com
The versatility of click chemistry is further demonstrated in the synthesis of macrocyclic pseudo-natural products containing pyrrolidine fragments. nih.gov In this approach, terminal alkynes introduced into the macrocyclic structure via a maleimide (B117702) derivative can be further modified through Cu(I)-mediated dipolar cycloadditions with azides, such as benzyl azide. nih.gov This highlights the utility of click chemistry as a platform for late-stage functionalization. nih.gov
Precursor and Intermediate Chemistry in this compound Synthesis
The synthesis of this compound relies on the strategic preparation of key precursors and the controlled construction of the pyrrolidine ring from suitable intermediates.
Preparation of Key Benzyloxy-Substituted Aryl Precursors
The benzyloxy-substituted aryl moiety is a critical component of the target molecule. Its synthesis typically begins with commercially available phenols or related compounds. A common precursor is 4-(benzyloxy)phenol, which can be used in various coupling reactions. nih.gov
One straightforward method to obtain benzyloxy-substituted aryl precursors is through the Williamson ether synthesis. For example, 4-benzyloxyphenylacetonitrile (B1268079) can be prepared by reacting 4-benzyloxybenzyl chloride with an alkali metal cyanide like potassium cyanide. google.com The 4-benzyloxybenzyl chloride itself can be synthesized from the reaction of benzyl phenyl ether with formaldehyde (B43269) and hydrogen chloride. google.com
Another approach involves the Suzuki-Miyaura coupling, although this is more commonly used for creating carbon-carbon bonds. However, methods are being developed for the synthesis of diaryl ethers, which could be adapted for preparing benzyloxy-aryl precursors. acs.org For instance, a palladium-catalyzed hydroarylation process can be used to couple aryl bromides with pyrrolines, and a variety of substituted aryl bromides, including those with benzyloxy groups, can be employed. researchgate.netnih.gov
A general synthetic route to a benzyloxy-substituted precursor is outlined below:
| Starting Material | Reagent(s) | Product |
| Phenol or 4-Fluorobenzaldehyde | 4-(Benzyloxy)phenol, K₂CO₃ | 4-(4-(Benzyloxy)phenoxy)benzaldehyde nih.gov |
| Benzyl phenyl ether | Paraformaldehyde, HCl | 4-Benzyloxybenzyl chloride google.com |
| 4-Benzyloxybenzyl chloride | KCN | 4-Benzyloxyphenylacetonitrile google.com |
Role of Substituted Pyrrolidine Intermediates in Scaffold Construction
The construction of the 3-substituted pyrrolidine ring is a pivotal step. Various strategies utilize substituted pyrrolidine intermediates to achieve the desired final product.
One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. enamine.netacs.orgacs.org This reaction allows for the direct formation of the five-membered ring with control over stereochemistry. acs.orgacs.org Glycine can serve as a versatile starting material for generating the azomethine ylide. mdpi.com
The functionalization of pre-existing pyrrolidine rings is another important strategy. For instance, N-acyl pyrrolines can undergo palladium-catalyzed arylation to introduce substituents at the 3-position. researchgate.netnih.gov Similarly, endocyclic enamines derived from 2-pyrrolines can be functionalized at the α- and β-positions to create substituted pyrrolidines. epa.gov
The synthesis often starts from readily available chiral precursors like proline or 4-hydroxyproline, which already contain the pyrrolidine ring. mdpi.comnih.gov These can be modified through a series of reactions to introduce the desired substituents. For example, Boc-protected trans-4-hydroxy-L-proline can be oxidized and further manipulated to serve as a key intermediate. mdpi.com
The choice of intermediate and synthetic strategy depends on the desired substitution pattern and stereochemistry of the final pyrrolidine analog.
Functional Group Transformations on the Pyrrolidine Nitrogen Atom
The secondary amine of the pyrrolidine ring is a primary site for functionalization, readily undergoing reactions to form amides or to introduce a variety of N-substituents.
Amide Formation and Modification
The nucleophilic nitrogen atom of the pyrrolidine ring can be readily acylated to form stable amide bonds. This transformation is typically achieved by reacting this compound with a carboxylic acid under the influence of a coupling agent. A variety of reagents and protocols have been developed for the efficient formation of amide bonds, which are among the most common reactions in medicinal chemistry. nih.gov
Standard coupling reagents facilitate this reaction by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the pyrrolidine nitrogen. nih.govresearchgate.net Common systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov Another approach involves the use of phosphonium salt reagents or organocatalysts like triphenylphosphine in the presence of an oxidant. rsc.org
For instance, a general procedure involves stirring the pyrrolidine, a selected carboxylic acid, EDC, and a catalytic amount of HOBt in a suitable solvent like acetonitrile (B52724) at room temperature. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the resulting N-acylated pyrrolidine derivative can be isolated and purified. nih.gov Research on related scaffolds, such as the synthesis of 1,3-thiazolidine-amide hybrids from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one, confirms the viability of using coupling reagents like carbonyldiimidazole (CDI) for amide formation on similar structures. researchgate.net
Table 1: Common Coupling Reagents for Amide Formation
| Coupling Reagent System | Typical Conditions | Reference |
|---|---|---|
| EDC / HOBt / DMAP | Acetonitrile, 23 °C | nih.gov |
| ZrCl₄ | Toluene (B28343), 110 °C | rsc.org |
| Triphenylphosphine / CCl₄ | Varies | rsc.org |
These amide functionalities can themselves be subjects of further modification, although such transformations are less common than their initial formation.
Introduction of Diverse N-Substituents
Beyond acylation, the pyrrolidine nitrogen can be functionalized with a wide range of substituents through N-alkylation or N-arylation reactions. N-alkylation is a fundamental transformation, typically accomplished by treating the pyrrolidine with an alkyl halide, such as benzyl bromide, in the presence of a base to neutralize the resulting hydrohalic acid. commonorganicchemistry.com This reaction introduces a new carbon-nitrogen bond, significantly altering the steric and electronic properties of the molecule.
The introduction of an N-benzyl group is a common strategy in organic synthesis. While often used as a protecting group that can be later removed via hydrogenolysis, the benzyl group itself can be a key pharmacophore. commonorganicchemistry.comacs.org The reaction of N-phenylpyrrolidine and its derivatives with various reagents has been studied, indicating that N-substituted pyrrolidines are important building blocks. nih.gov For example, alkylation of related heterocyclic systems with benzyl bromide has been shown to proceed under relatively mild conditions, such as refluxing in acetonitrile or even at room temperature in dichloromethane. nih.gov
Modifications on the Pyrrolidine Ring System
The carbon framework of the pyrrolidine ring offers further opportunities for derivatization, including the introduction of new functional groups, stereocenters, or the construction of more complex fused ring systems.
Introduction of Additional Stereocenters or Functional Groups
The pyrrolidine ring can be modified to incorporate additional functionality. One strategy involves the direct C-H functionalization of the ring. For example, palladium-catalyzed C(sp³)–H α-arylation has been demonstrated on 3-pyrroline (B95000) systems, which are direct precursors to pyrrolidines. rsc.org In this method, a directing group installed on the nitrogen guides the arylation to the C2 position, and the resulting 2-aryl-3-pyrroline can be subsequently reduced to a 2,3-disubstituted pyrrolidine. rsc.org
Another approach involves starting with a precursor that can be cyclized to form the substituted pyrrolidine ring. Syntheses of 3-aryl pyrrolidines have been achieved through various means, including intramolecular Heck reactions and palladium-catalyzed reactions of γ-(N-arylamino)alkenes with aryl bromides, which can generate polysubstituted pyrrolidines. sci-hub.se Furthermore, reactions of 3-arylidene-1-pyrrolines with phenols have been used to produce 2-arylpyrrolidines, effectively adding a new substituent at the C2 position under mild conditions. researchgate.net These methods highlight the potential to build complexity upon the basic 3-phenylpyrrolidine (B1306270) core.
Spiroannulations Involving Pyrrolidine Cores
Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. The pyrrolidine scaffold is a versatile core for constructing such architectures. A powerful method for synthesizing spiro-pyrrolidines is the 1,3-dipolar cycloaddition reaction. nih.gov In this approach, an azomethine ylide, which can be generated from a secondary amine like pyrrolidine and an aldehyde, reacts with a suitable dipolarophile (an electron-deficient alkene) to form a highly substituted spirocyclic pyrrolidine. nih.govrsc.org
For example, the reaction of isatin (B1672199) (a cyclic ketone) and a secondary amino acid (like sarcosine (B1681465) or proline) generates an azomethine ylide in situ, which then reacts with an activated alkene such as a 3-ylideneoxindole to produce spirooxindole-pyrrolidines. rsc.orgnih.gov These multi-component reactions are highly efficient and can generate complex molecules with high diastereoselectivity in a single step. nih.govnih.gov Gold-catalyzed intramolecular cyclizations have also been developed to synthesize spiro[indoline-3,3′-pyrrolidine] derivatives. acs.org
Table 2: Methods for Spiro-Pyrrolidine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Aziridine, 3-Ylideneoxindole | Toluene, 110 °C | nih.gov |
| 1,3-Dipolar Cycloaddition | Isatin, Secondary Amino Acid, Alkene | MnCoCuFe₂O₄@L-proline, EtOH, 100 °C | rsc.org |
| [3+2] Cycloaddition | Cyclic Amine, Aldehyde, Olefinic Oxindole | Microwave, Benzoic Acid, 125 °C | nih.gov |
Transformations on the Benzyloxy-Substituted Phenyl Ring
The benzyloxy-phenyl moiety provides a third site for chemical modification. The most common and synthetically useful transformation at this position is the cleavage of the benzyl ether, which serves as a protecting group for the phenolic hydroxyl group. This deprotection unmasks a reactive phenol, which can then be used for further functionalization, such as etherification or esterification.
Catalytic hydrogenolysis is the most common method for benzyl ether deprotection. commonorganicchemistry.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). commonorganicchemistry.comjk-sci.com The reaction proceeds under mild conditions and cleanly yields the corresponding phenol and toluene as a byproduct. jk-sci.com
Alternatively, oxidative cleavage can be employed, which is particularly useful for substrates containing functional groups sensitive to hydrogenation, such as alkenes or alkynes. organic-chemistry.org A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can selectively cleave benzyl ethers, often under neutral conditions. organic-chemistry.org A photochemical method using DDQ and long-wavelength UV light has also been reported to be effective at room temperature. organic-chemistry.org
While less documented on this specific substrate, the 4-(benzyloxy)phenyl ring is also susceptible to electrophilic aromatic substitution (EAS). The benzyloxy group is a strongly activating, ortho-, para-directing group. libretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at the positions ortho to the benzyloxy group (C3 and C5 of the phenyl ring). wikipedia.org Such reactions would require careful optimization of conditions to avoid side reactions on the electron-rich pyrrolidine ring. st-andrews.ac.uk
Chemical Reactivity and Derivatization of this compound
The chemical scaffold of this compound presents multiple sites for synthetic modification, making it a valuable starting point for the development of diverse chemical entities. The key reactive centers include the pyrrolidine nitrogen, the aromatic phenyl ring, and the benzylic ether linkage. Strategic manipulation of these sites allows for the synthesis of a wide array of derivatives.
1 Palladium-Catalyzed De-benzylation and Aryl Modifications
The benzyl group on the phenolic oxygen of this compound serves as a common protecting group, which can be selectively removed to unmask a reactive phenol. This deprotection is frequently accomplished through palladium-catalyzed hydrogenolysis. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). researchgate.net The process cleaves the benzyl ether bond, yielding the corresponding phenol and toluene as a byproduct. researchgate.net The efficiency of this debenzylation can be influenced by various factors including the choice of catalyst, solvent, and reaction conditions like hydrogen pressure and temperature. researchgate.netresearchgate.net For complex molecules, combinations of catalysts, such as 10% Pd/C and 10% Pd(OH)₂/C, have been used to achieve complete debenzylation. researchgate.net
Once the phenolic hydroxyl group is revealed, it serves as a handle for further aryl modifications. This allows for the introduction of various substituents onto the phenyl ring, significantly altering the molecule's properties. Based on general organic synthesis principles, this phenol can undergo a range of reactions. For instance, etherification or esterification of the phenol can introduce new functional groups.
Further modifications can be made to the aryl ring itself. While direct modification of the phenyl ring in this compound is less commonly documented, analogous structures undergo various palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, would typically require prior functionalization of the phenyl ring (e.g., halogenation) to introduce a reactive handle for coupling. These methods allow for the formation of new carbon-carbon or carbon-nitrogen bonds, attaching new aryl or alkyl groups. nih.gov The insertion of a carbon atom between the core urea (B33335) structure and a diaryl ether fragment has been used to enhance molecular flexibility in related N-aryl-N'-benzylurea scaffolds. nih.gov
Table 1: Conditions for Palladium-Catalyzed De-benzylation
| Catalyst | Reductant/Conditions | Typical Substrate Type | Outcome | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ gas (4 bar) | Benzyl-protected polyphenols | Cleavage of benzyl groups | researchgate.net |
| 10% Pd/C and 10% Pd(OH)₂/C | H₂ gas, mixed solvent (CHCl₃/MeOH/H₂O/CH₃CO₂H) | Complex benzyl-protected disaccharides | Complete debenzylation | researchgate.net |
| Pd/SiO₂ | H₂ gas | N-benzyl-4-fluoroaniline | Debenzylation with potential for dehalogenation | researchgate.net |
2 Introduction of Halogen Substituents
The introduction of halogen atoms onto the this compound framework can significantly influence its physicochemical and biological properties. Halogenation can occur at either the phenyl ring or potentially on the pyrrolidine ring, although the former is more common.
Electrophilic aromatic substitution is a primary method for halogenating the phenyl ring. Depending on the reagent and conditions used, halogens like chlorine, bromine, or fluorine can be installed. For instance, electrophilic fluorinating agents, often containing an N-F bond, are used for direct fluorination of aromatic rings. researchgate.net Similarly, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are common reagents for electrophilic chlorination and bromination, respectively. The directing effects of the existing substituents on the phenyl ring (the ether oxygen and the pyrrolidine-containing alkyl chain) will govern the position of halogenation.
In related heterocyclic systems, electrophilic halogenating agents have been used to initiate ring-opening reactions. For example, treating bicyclic azaarenes with such agents can lead to halogenation of an aromatic ring followed by cleavage of the heterocyclic structure. researchgate.net While this specific outcome is less expected for the stable pyrrolidine ring, it highlights the reactivity of halogenating agents. The development of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, which are structurally related to the core compound, indicates that modifications, including potential halogenation, are synthetically accessible in the pursuit of biologically active molecules. nih.gov
Table 2: Reagents for Introduction of Halogen Substituents
| Halogen | Reagent Type | Example Reagent | Reaction Type | Reference |
|---|---|---|---|---|
| Fluorine | Electrophilic N-F Reagent | Selectfluor | Electrophilic Aromatic Fluorination | researchgate.net |
| Chlorine | Electrophilic Chlorinating Agent | N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Chlorination | researchgate.net |
| Bromine | Electrophilic Brominating Agent | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Bromination | researchgate.net |
Structure Activity Relationship Sar Studies of 3 4 Benzyloxy Phenyl Pyrrolidine Analogs
Correlating Structural Variations with Biological Target Modulation (In Vitro)
The biological activity of 3-phenylpyrrolidine (B1306270) analogs is highly dependent on the nature and position of substituents on both the phenyl and pyrrolidine (B122466) rings. In vitro studies have been instrumental in deconvoluting these relationships, particularly for their activity as monoamine transporter inhibitors.
A key discovery in this area came from the exploration of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. nih.gov Through pharmacophore-based database searching, researchers identified compounds with significant affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). For instance, one of the most potent analogs, a 3-(4-chlorophenyl)-4-(4-chlorophenyl)pyrrolidine derivative, demonstrated high affinity in [3H]mazindol binding assays and potent inhibition of dopamine, serotonin, and norepinephrine reuptake. nih.gov
The data below, derived from a study on 3,4-disubstituted pyrrolidines, illustrates how variations in the phenyl ring substituents modulate inhibitory activity at the three major monoamine transporters. nih.gov
| Compound | Substituent (X) | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) |
| Analog 1 | H | >10 | >10 | >10 |
| Analog 2 | 4-Cl | 0.20 | 0.031 | 0.23 |
| Analog 3 | 3,4-di-Cl | 0.084 (Kᵢ) | - | - |
| This table is generated based on data presented for 3,4-disubstituted pyrrolidine analogs. nih.gov |
Beyond monoamine transporters, other pyrrolidine analogs have shown different target modulation. For example, a series of oxybenzyl pyrrolidine acid analogs were investigated as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists. SAR studies revealed that the N-carbamoyl and N-aryl-substituted derivatives were potent balanced agonists, highlighting how modifications to the pyrrolidine nitrogen can drastically shift the biological target. unipa.it
Impact of Chiral Centers on Observed Biological Activities
The pyrrolidine scaffold can contain multiple stereogenic centers, and the absolute and relative configuration of these centers can have a profound impact on biological activity. Since proteins and other biological targets are chiral, they often interact differently with enantiomers of a drug molecule. d-nb.info
The importance of stereochemistry is well-documented for α-pyrrolidinophenone derivatives, which are structurally related to the 3-phenylpyrrolidine class. For example, in the case of 3,4-methylenedioxypyrovalerone (MDPV), a potent monoamine reuptake inhibitor, the S(+) enantiomer is the primary contributor to its biological action. d-nb.info In vitro studies have shown that S(+)-3,4-MDPV is significantly more potent at inhibiting dopamine and norepinephrine reuptake than the R(-) enantiomer or the racemic mixture. d-nb.info This demonstrates that a specific spatial arrangement of the phenyl and pyrrolidine rings is required for optimal interaction with the transporter proteins.
Similarly, in a series of chiral 1H-pyrazolo[4,3-e] unipa.itd-nb.infonih.govtriazine sulfonamides, the stereochemistry of the amino group attached to the sulfonamide moiety was critical for its inhibitory activity against tyrosinase and urease. nih.gov For instance, certain enantiomers displayed significantly higher potency, with IC₅₀ values for urease inhibition reaching the nanomolar range for specific configurations. nih.gov While not direct analogs of 3-[4-(benzyloxy)phenyl]pyrrolidine, these findings underscore the universal principle that chirality is a key determinant of biological activity in drug-like molecules.
Influence of Aromatic Substituents on Activity Profiles
Substituents on the aromatic rings of 3-phenylpyrrolidine analogs are critical determinants of their potency and selectivity. Systematic studies on related scaffolds, such as synthetic cathinones, have provided valuable insights into these effects. For instance, an examination of 2-, 3-, and 4-monosubstituted methcathinone (B1676376) analogs revealed clear SAR trends for monoamine transporter activity. nih.gov Generally, 2-substituted analogs were less potent than their 3- or 4-substituted counterparts. nih.gov Furthermore, the nature of the substituent was crucial; for example, 3- and 4-CF₃ analogs were the least selective for the dopamine transporter (DAT). nih.gov
This principle extends to other related classes. In a series of 3β-(substituted phenyl)tropane analogs, which share a similar pharmacophore element with 3-phenylpyrrolidines, all tested compounds showed high affinity for DAT, with IC₅₀ values ranging from 0.5 to 26 nM. researchgate.net The variation in affinity was directly linked to the substitution pattern on the phenyl ring.
In a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives designed as Mnk2 inhibitors, substitutions on the N-phenyl ring were systematically explored. nih.gov This work led to the identification of potent inhibitors, with the lead compound demonstrating desirable pharmacokinetic properties, showcasing how aromatic substitutions can be tuned to optimize both potency and drug-like characteristics. nih.gov
Pyrrolidine Ring Substitutions and their Contributions to SAR
Modifications to the pyrrolidine ring itself, including the position and orientation of substituents, play a pivotal role in defining the SAR of this class of compounds. The introduction of substituents at the 3- and 4-positions has been shown to be a successful strategy for developing potent monoamine transporter inhibitors. nih.gov
A study focusing on oxybenzyl pyrrolidine acid analogs as PPAR agonists found that the relative stereochemistry of substituents at the 3 and 4 positions was critical. unipa.it The cis-configuration of the substituents was preferred over the trans orientation for achieving the best balance of PPARα/γ functional activities. unipa.it This highlights the importance of the three-dimensional shape of the molecule, which is dictated by the substitution pattern on the pyrrolidine ring.
The following table summarizes the impact of the stereochemistry of pyrrolidine ring substituents on PPAR agonistic activity. unipa.it
| Compound Series | Pyrrolidine Ring Substitution | Configuration | Biological Activity Profile |
| Oxybenzyl Pyrrolidine Acids | 3,4-disubstituted | cis | Preferred orientation for balanced PPARα/γ agonism |
| Oxybenzyl Pyrrolidine Acids | 3,4-disubstituted | trans | Less active than cis-isomers |
| This table is generated based on findings related to oxybenzyl pyrrolidine acid analogs. unipa.it |
These findings collectively indicate that both the presence and the stereochemical arrangement of substituents on the pyrrolidine ring are crucial for optimizing interactions with biological targets.
Comparative SAR with Other Pyrrolidine-Based Scaffolds
For instance, the SAR of pyrrolidine-containing synthetic cathinones can be compared to that of their open-chain or other heterocyclic analogs. Systematic studies of methcathinone analogs (which feature a β-keto-phenethylamine core) have established clear SAR for monoamine transporters. nih.gov Comparing these findings with data from pyrrolidinophenone series (like MDPV) reveals both common principles (e.g., importance of aromatic substitution) and distinct features imparted by the constrained pyrrolidine ring.
Another relevant comparison can be made with tropane-based monoamine transporter inhibitors. Tropanes, such as cocaine and its analogs, contain a bicyclic system that holds the phenyl ring and the nitrogen atom in a rigid conformation. A study of 3β-(substituted phenyl)-2β-(substituted isoxazol-5-yl)tropanes found a strong correlation between DAT affinity and in vivo effects like locomotor stimulation. researchgate.net Comparing the SAR of these rigid tropanes with the more flexible 3-phenylpyrrolidines can elucidate the role of conformational flexibility in receptor binding and functional activity.
Finally, comparing the 3-phenylpyrrolidine scaffold to completely different heterocyclic systems that target the same enzyme can be instructive. For example, N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were developed as potent Mnk2 inhibitors. nih.gov The SAR of this pyrimidinyl-pyrrole series provides a different perspective on how to achieve potency and selectivity, offering insights that could be applied to the design of novel 3-phenylpyrrolidine analogs.
Computational Chemistry and Molecular Modeling of 3 4 Benzyloxy Phenyl Pyrrolidine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target recognition.
Molecular docking simulations are widely used to predict the binding affinity between a ligand and its target protein. This affinity is often expressed as a scoring function or binding energy, with lower values typically indicating a more stable interaction. For instance, in studies of compounds with similar structural motifs, docking scores have been correlated with experimental activity. A study on quinoxaline (B1680401) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) showed binding energies ranging from -9.57 to -12.03 kcal/mol, which corresponded well with their measured IC50 values. nih.gov The most potent compounds in this series exhibited the strongest binding energies in the simulations. nih.gov
Conformational analysis is an integral part of the docking process. It involves exploring the possible three-dimensional arrangements of the ligand and the flexibility of the protein's binding site. The pyrrolidine (B122466) ring, being a non-planar, saturated heterocycle, can adopt various conformations, a property known as "pseudorotation". This flexibility is critical for achieving an optimal fit within a protein's binding pocket. Docking algorithms sample these conformations to identify the one that results in the most favorable binding energy. For example, docking studies on 3'-(4-(Benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors suggested that specific conformations allow these molecules to fit into the ATP-binding site, similar to the known inhibitor erlotinib. nih.govresearchgate.net
Table 1: Example of Molecular Docking Binding Energies for EGFR Inhibitors
| Compound | Binding Energy (kcal/mol) |
|---|---|
| IVa | -11.18 |
| IVb | -11.82 |
| IVd | -12.03 |
| IVh | -11.04 |
| IVi | -11.02 |
Data sourced from a study on quinoxaline derivatives targeting EGFR. nih.gov
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for a ligand's potency and selectivity. Key interactions typically include:
Hydrogen Bonds: These are critical for anchoring the ligand in the binding site. For example, docking studies of inhibitors with the EGFR kinase domain often show hydrogen bonds forming with key residues in the hinge region of the ATP-binding site. nih.govresearchgate.net
Hydrophobic Interactions: The benzyloxy and phenyl groups of the 3-[4-(benzyloxy)phenyl]pyrrolidine scaffold can engage in significant hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic rings of the benzyloxy phenyl moiety can stack with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan, contributing to binding stability.
In a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, analysis of intermolecular interactions revealed very weak non-classical C—H⋯O hydrogen bonds. nih.gov Similarly, molecular docking of benzothiazole (B30560) derivatives targeting Monoamine Oxidase B (MAO-B) highlighted the importance of specific interactions for inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
QSAR models are developed by correlating variations in the structural or physicochemical properties of a set of molecules with their experimentally measured biological activities (e.g., IC50 or Ki values). nih.gov These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Various machine learning algorithms are employed to build QSAR models, including Kernel-based Partial Least Squares (KPLS), Support Vector Machines (SVM), and various tree-based methods like Bagging and XGBoost. nih.govnih.gov For a series of pyrido[b]indole derivatives with anticancer activity, KPLS was used to create predictive QSAR models for their antiproliferative effects on several cancer cell lines. nih.gov These models achieved high coefficients of determination (R²) for the training sets and good predictive ability for external test sets. nih.gov The development of robust QSAR models is a key step in computer-aided drug design, providing a means for virtual screening and the rational design of more potent analogs. nih.gov
Table 2: Example of 2D-QSAR Model Statistics for Anticancer Activity
| Cell Line | R² (Training Set) | r² (Test Set) | Best Fingerprint Descriptor |
|---|---|---|---|
| HCT116 | 0.99 | 0.70 | Atom Triplet |
| HPAC | 0.99 | 0.58 | Atom Triplet |
| Mia-PaCa2 | 0.98 | 0.70 | Linear |
Data from a QSAR study on pyrido[b]indole derivatives. nih.gov
A primary outcome of QSAR studies is the identification of the key molecular descriptors that influence biological activity. These descriptors quantify various aspects of a molecule's structure and properties. They can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, including molar refractivity (MR) and STERIMOL parameters. nih.gov
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or calculated hydrophobicity (π) are common descriptors that quantify a molecule's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets. nih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching, connectivity, and shape.
Theoretical Studies on Electronic Structure and Reactivity
Theoretical studies, often employing quantum mechanics, delve into the electronic structure and reactivity of molecules. These studies provide a fundamental understanding of a molecule's intrinsic properties, which ultimately govern its interactions and chemical behavior.
For derivatives of this compound, understanding the electronic structure is key to explaining the observations from QSAR and docking studies. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential are critical properties. For example, the presence of the oxygen atom in the benzyloxy group and the nitrogen in the pyrrolidine ring creates specific regions of negative electrostatic potential, which are prime sites for hydrogen bonding. nih.gov
The reactivity of the scaffold can also be analyzed. Reactivity indices derived from conceptual Density Functional Theory (DFT) can predict which sites on the molecule are most likely to be involved in chemical reactions or intermolecular interactions. While specific theoretical studies on the electronic structure of this compound itself are not widely published, the principles are broadly applicable. The importance of electronic descriptors in QSAR models for related compounds underscores the role of electronic structure in determining biological activity. nih.gov For instance, the favorability of electron-donating groups found in some QSAR analyses can be explained by how these groups modify the electron density and reactivity of the entire molecule. nih.govnih.gov
Biological Activity Profiles in Vitro of 3 4 Benzyloxy Phenyl Pyrrolidine Derivatives
Enzyme Inhibition Studies
The interaction of 3-[4-(benzyloxy)phenyl]pyrrolidine derivatives with various enzymes has been a key area of investigation, revealing potential mechanisms of action for a range of therapeutic targets.
Lanosterol 14α-Demethylase (CYP51A1) Inhibition
Lanosterol 14α-demethylase (CYP51A1) is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. ijrps.comnih.gov Its inhibition is a primary mechanism for many antifungal drugs. ijrps.comnih.gov Research has shown that various heterocyclic compounds, including those with structures related to pyrrolidines, can act as inhibitors of this enzyme. Azole antifungals, for instance, work by binding to the heme iron within the active site of CYP51, thereby disrupting ergosterol production. ijrps.comnih.gov While direct studies on this compound derivatives are not extensively detailed in the provided literature, the antifungal activity of related pyrrole (B145914) and quinazolinone derivatives suggests that this class of compounds may also target CYP51. nih.govnih.govresearchgate.net The development of non-azole inhibitors of CYP51 is an active area of research to combat drug-resistant fungal strains. nih.govresearchgate.net
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair mechanisms within cells. nih.govnih.gov Their inhibition has emerged as a significant strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govnih.gov A series of benzimidazole (B57391) carboxamide derivatives containing a pyrrolidine (B122466) moiety have been synthesized and evaluated as PARP inhibitors. nih.gov Specifically, compounds incorporating a substituted pyrrolidine ring have demonstrated potent inhibition of both PARP-1 and PARP-2. nih.govnuph.edu.ua For example, 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide and related analogs have shown IC₅₀ values in the nanomolar range, comparable to established PARP inhibitors like veliparib (B1684213) and olaparib. nih.gov These findings highlight the potential of the pyrrolidine scaffold as a key component in the design of novel PARP inhibitors. nih.gov
α-Mannosidase Inhibition
α-Mannosidases are enzymes involved in the processing of N-linked glycans, and their inhibition has implications for cancer therapy. nih.gov Functionalized pyrrolidine derivatives have been identified as potent and selective inhibitors of α-mannosidase. nih.govresearchgate.net For instance, (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol has been shown to be a powerful inhibitor of jack bean α-mannosidase with a Ki of 135 nM. nih.gov Further derivatization of the pyrrolidine core, particularly with lipophilic groups, has been shown to enhance their growth-inhibitory properties against human glioblastoma and melanoma cells. nih.gov Docking studies have suggested that the pyrrolidine ring and its substituents interact with key residues in the active site of α-mannosidase I and II, including through hydrogen bonds and hydrophobic interactions. nih.gov
Other Enzyme-Targeted Investigations
Derivatives of the pyrrolidine scaffold have been investigated for their inhibitory activity against other enzymes as well. For example, 3-(2-(substituted benzyloxy)benzylidene) pyrrolidine-2,5-dione derivatives have been identified as inhibitors of autotaxin (ATX), an enzyme implicated in liver diseases. nih.gov One such compound, KR-40795, was found to bind to an allosteric tunnel and hydrophobic pocket of ATX, leading to the inhibition of its enzymatic activity. nih.gov This inhibition, in turn, led to a significant reduction in collagen formation and lipid accumulation in liver cells, suggesting a potential therapeutic application in liver fibrosis and steatosis. nih.gov
Antimicrobial Activities (In Vitro)
The in vitro antimicrobial properties of this compound and its derivatives have been evaluated against a range of bacterial and fungal pathogens.
Antibacterial Spectrum and Efficacy
Pyrrole and pyrrolidine derivatives have demonstrated notable in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.govresearchgate.net For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against Staphylococcus aureus and Bacillus cereus, with efficacy comparable to or greater than the standard antibiotic tetracycline. researchgate.net Similarly, dispiropyrrolidine derivatives have been evaluated against a panel of bacteria including Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Salmonella enterica, and Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentration (MIC) values for these compounds indicate a broad spectrum of activity. nih.govresearchgate.netmdpi.com Specifically, 3,4,5,3',5'-pentabromo-2-(2'-hydroxybenzoyl)pyrrole, a synthetic compound related to pyrrolomycins, was found to be active against all tested Gram-positive strains with MIC values ranging from 0.002 to 0.097 mg/l. nih.gov
Table 1: Investigated Enzyme Inhibition by Pyrrolidine Derivatives
| Enzyme | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Lanosterol 14α-Demethylase (CYP51A1) | Azoles, Pyrroles, Quinazolinones | Inhibition of ergosterol biosynthesis. | ijrps.comnih.govnih.govnih.gov |
| Poly(ADP-ribose) Polymerase (PARP) | Benzimidazole carboxamides with pyrrolidine | Potent inhibition of PARP-1 and PARP-2. | nih.govnuph.edu.ua |
| α-Mannosidase | Functionalized pyrrolidines | Selective and potent inhibition. | nih.govresearchgate.netnih.gov |
| Autotaxin (ATX) | Pyrrolidine-2,5-diones | Allosteric inhibition of enzymatic activity. | nih.gov |
Table 2: Antibacterial Activity of Pyrrolidine and Pyrrole Derivatives
| Bacterial Strain | Derivative Class | Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | 1,2,3,4-tetrasubstituted pyrroles | Promising activity, comparable to tetracycline. | researchgate.net |
| Bacillus cereus | 1,2,3,4-tetrasubstituted pyrroles | Promising activity, comparable to tetracycline. | researchgate.net |
| Gram-positive bacteria | 3,4,5,3',5'-pentabromo-2-(2'-hydroxybenzoyl)pyrrole | Active with low MIC values. | nih.gov |
| Various Gram-positive and Gram-negative bacteria | Dispiropyrrolidines | Broad spectrum of activity. | nih.gov |
Antifungal Spectrum and Efficacy
The antifungal properties of pyrrolidine derivatives have been the subject of several studies. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a related pyrrolidine derivative, have demonstrated notable antifungal activity. While the ligand itself showed no activity, its complexes with copper(II), cobalt(II), and nickel(II) were effective against Aspergillus niger and Candida albicans. nih.gov The copper complex, in particular, exhibited superior activity, which is attributed to its higher stability. nih.gov The lipophilicity of these complexes is a key factor in their antifungal mechanism, as it facilitates passage through the lipid membranes of fungal cells, disrupting cellular respiration and protein synthesis. nih.gov
In a separate study, a series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones were synthesized and evaluated for their antifungal activity against several pathogenic fungi. nih.gov The activity of these compounds was found to be influenced by the nature of substituents on the phenyl ring and their lipophilicity. nih.gov Similarly, certain pyrrolo[1,2-a]quinoline (B3350903) derivatives have shown inhibitory potential against C. albicans. semanticscholar.org For instance, derivatives designated as BQ-06, 07, and 08 displayed high minimum inhibitory concentrations (MICs) of 0.4 µg/mL. semanticscholar.org
Anti-tubercular Activity
The search for new anti-tubercular agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. A study focusing on 4-anilinoquinolines and 4-anilinoquinazolines identified compounds with potent activity against Mycobacterium tuberculosis (Mtb). nih.gov Notably, the presence of a 4-benzyloxy aniline (B41778) substituent was found to be important for anti-Mtb activity. nih.gov One of the most potent compounds identified was 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, which exhibited a minimum inhibitory concentration (MIC90) in the range of 0.63-1.25 μM. nih.gov
Further research into [4-(aryloxy)phenyl]cyclopropyl methanols also yielded promising anti-tubercular candidates. nih.gov Several compounds in this series demonstrated significant activity against M. tuberculosis H37Rv, with MIC values as low as 0.78 μg/mL. nih.gov One derivative, {cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, was particularly effective, showing 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Additionally, some pyrrole derivatives, initially designed as anti-tubercular agents, have been repurposed and investigated for their anticancer potential. mdpi.com
Anticancer Activity against Specific Cell Lines (In Vitro)
The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines.
Investigation in Human Lung Cancer Cell Lines (e.g., A549)
Several studies have highlighted the potential of pyrrolidine derivatives in targeting human lung cancer. A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested on A549 pulmonary epithelial cells. mdpi.comresearchgate.net The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures significantly enhanced their anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.comresearchgate.net Certain pyrrole derivatives have also shown potent activity against A549 cells. nih.gov For instance, compound 15 from a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives was identified as the most potent against A549 cells, with an IC50 value of 3.6 μM. nih.gov
Furthermore, a study repurposing anti-tubercular pyrrolyl benzohydrazide (B10538) derivatives for anticancer activity found that the compound N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) exhibited significant cytotoxicity against A549 cells. mdpi.com This compound induced cell cycle arrest at the G2/M phase and a substantial increase in apoptosis. mdpi.com Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified compounds 21 and 22, bearing a hydroxyimino group, as having potent cytotoxic effects on A549 cells, with IC50 values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of cisplatin (B142131). mdpi.com
Investigation in Human Liver Cancer Cell Lines (e.g., HepG2)
Derivatives of this compound have also been assessed for their activity against human liver cancer cell lines. In a study of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, compound 21 was found to be the most potent against HepG2 cells, with an IC50 value of 0.5-0.9 μM. nih.gov Another study on novel benzofuran (B130515) derivatives showed that bromobenzofuran structural motifs displayed significant anti-cancer potential against the HepG2 liver cancer cell line. researchgate.net Specifically, compounds BF-2, BF-5, and BF-6 resulted in low cell viabilities of 12.72 ± 2.23%, 10.41 ± 0.66%, and 13.08 ± 1.08%, respectively. researchgate.net The anti-tubercular compound C8 also demonstrated cytotoxic effects against HepG2 cells. mdpi.com
Investigation in Breast Cancer Cell Lines (e.g., MDA-MB-231)
The anticancer activity of these derivatives extends to breast cancer cell lines. A series of (±)-1-(4-(3-fluorobenzyloxy) pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives were synthesized and tested against the MDA-MB-231 cell line. ekb.eg Among the synthesized compounds, derivative 8b showed the highest activity with an IC50 of 42.5 µg/mL. ekb.eg In another study, 1,3,4-thiadiazole (B1197879) derivatives were evaluated for their cytotoxic properties against MDA-MB-231 cells. nih.gov One of these derivatives, SCT-5, was found to be the most active, reducing the viability of these breast cancer cells to 75% ± 2 at a concentration of 100 µM and inhibiting DNA biosynthesis. nih.gov
Pancreatic Cancer Cell Lines (e.g., Mia-PaCa2)
The potential of this compound derivatives has also been explored in the context of pancreatic cancer. In a study of (±)-1-(4-(3-fluorobenzyloxy) pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives, compound 8n showed moderate activity against the Mia-PaCa2 cancer cell line with an IC50 of 68.4 µg/mL. ekb.eg Another study evaluated platinum-based organometallic complexes on chemoresistant pancreatic cancer cell lines, including Mia PaCa-2. nih.gov While these complexes showed cytotoxic effects, they were generally less effective on Mia PaCa-2 cells compared to other pancreatic cell lines, with cisplatin showing higher cytotoxicity at 48 hours of incubation. nih.gov
Data Tables
Table 1: Antifungal Activity of Pyrrolidine Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity/Efficacy | Reference |
| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Aspergillus niger, Candida albicans | Copper complex showed highest activity | nih.gov |
| Pyrrolo[1,2-a]quinoline derivatives (BQ-06, 07, 08) | Candida albicans | MIC of 0.4 µg/mL | semanticscholar.org |
Table 2: Anti-tubercular Activity of Pyrrolidine Derivatives
| Compound/Derivative | Target | Activity/Efficacy | Reference |
| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Mycobacterium tuberculosis | MIC90 of 0.63-1.25 μM | nih.gov |
| {cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol | M. tuberculosis H37Rv, MDR and XDR strains | 98% killing of intracellular bacilli, MIC of 12.5 μg/mL against resistant strains | nih.gov |
Table 3: Anticancer Activity of Pyrrolidine Derivatives Against Specific Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity/Efficacy (IC50) | Reference |
| Compound 15 (pyrrole derivative) | A549 (Lung) | 3.6 μM | nih.gov |
| Compound 21 (pyrrole derivative) | HepG2 (Liver) | 0.5-0.9 μM | nih.gov |
| Compound 8b (triazole derivative) | MDA-MB-231 (Breast) | 42.5 µg/mL | ekb.eg |
| Compound 8n (triazole derivative) | Mia-PaCa2 (Pancreatic) | 68.4 µg/mL | ekb.eg |
| Compound C8 (pyrrolyl benzohydrazide) | A549 (Lung) | Significant cytotoxicity and apoptosis | mdpi.com |
| Compounds 21 & 22 (thiazole derivatives) | A549 (Lung) | 5.42 µM & 2.47 µM | mdpi.com |
| Bromobenzofuran derivatives (BF-2, BF-5, BF-6) | HepG2 (Liver) | Low cell viabilities (10-13%) | researchgate.net |
| SCT-5 (thiadiazole derivative) | MDA-MB-231 (Breast) | Reduced viability to 75% at 100 µM | nih.gov |
Herbicidal Activity (In Vitro)
An extensive review of published scientific literature did not yield specific studies detailing the in vitro herbicidal activity of this compound or its direct derivatives. While the broader class of pyrrolidine-containing compounds has been a subject of interest in the development of new herbicides, research has focused on other structural scaffolds. For instance, studies have been conducted on the herbicidal properties of 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones, which act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov However, these compounds are structurally distinct from this compound, and no equivalent herbicidal data for the latter was found.
Advanced Characterization Techniques for 3 4 Benzyloxy Phenyl Pyrrolidine Compounds
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular framework of 3-[4-(Benzyloxy)phenyl]pyrrolidine. By probing the interactions of the molecule with electromagnetic radiation, these techniques map out the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the benzyloxy group, the disubstituted phenyl ring, and the pyrrolidine (B122466) ring. The aromatic region (typically δ 6.8-7.5 ppm) would show characteristic multiplets for the five protons of the benzyl (B1604629) group's phenyl ring and the AA'BB' system of the para-substituted phenyl ring. The benzylic methylene (B1212753) protons (O-CH₂-Ph) would appear as a singlet around δ 5.0 ppm. The protons on the pyrrolidine ring would produce complex multiplets in the aliphatic region (δ 2.0-4.0 ppm) due to spin-spin coupling.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the pyrrolidine ring, the two aromatic rings, and the benzylic methylene carbon. The chemical shifts in the ¹³C NMR spectrum of related pyrrole (B145914) derivatives have been extensively documented. acgpubs.org For instance, in substituted pyrroles, aromatic carbons typically appear in the δ 120-140 ppm range, while sp³ hybridized carbons of the ring appear further upfield. acgpubs.org
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |
| ~7.25-7.45 (m, 5H) | Phenyl protons (benzyl group) | ~157 |
| ~7.15 (d, 2H) | Aromatic protons (ortho to pyrrolidine) | ~137 |
| ~6.95 (d, 2H) | Aromatic protons (ortho to benzyloxy) | ~130-135 |
| ~5.05 (s, 2H) | Benzylic protons (-O-CH₂-Ph) | ~127-129 |
| ~3.0-3.6 (m, 5H) | Pyrrolidine ring protons | ~115 |
| ~2.0 (br s, 1H) | N-H proton (pyrrolidine) | ~70 |
| ~45-55 | ||
| ~35-45 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. Data from extensive FT-IR libraries and analyses of related compounds, such as N-substituted pyrrolidines and benzyl ethers, provide a basis for these assignments. nist.govthermofisher.com
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source Reference |
| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300-3500 (weak-medium) | nist.gov |
| C-H Stretch (Aromatic) | Phenyl Rings | 3000-3100 | rsc.org |
| C-H Stretch (Aliphatic) | Pyrrolidine & Benzylic CH₂ | 2850-2960 | acgpubs.org |
| C=C Stretch (Aromatic) | Phenyl Rings | 1450-1600 | researchgate.net |
| C-O Stretch (Ether) | Aryl-Alkyl Ether | 1230-1270 (asymmetric), 1020-1075 (symmetric) | nih.gov |
| C-N Stretch | Amine | 1020-1250 | acgpubs.org |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₇H₁₉NO), the molecular weight is 253.34 g/mol . sigmaaldrich.com
In a typical mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 253. A prominent fragment ion would likely be observed at m/z 91, corresponding to the stable tropylium (B1234903) ion [C₇H₇]⁺, formed by the cleavage of the benzyl group.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. For a derivative like 4-{(3R)-3-[4-(benzyloxy)phenyl]-3-[(4-fluorophenyl)sulfonyl]pyrrolidine-1-carbonyl}-1lambda6-thiane-1,1-dione, HRMS is crucial for confirming its complex formula (C₂₉H₃₀FNO₆S₂). nih.gov For this compound, HRMS would confirm the elemental composition C₁₇H₁₉NO by matching the experimental mass to the calculated exact mass.
Table 3: Mass Spectrometry Data for this compound
| Analysis Type | Parameter | Expected Value |
| Molecular Formula | - | C₁₇H₁₉NO |
| Molecular Weight | - | 253.34 g/mol |
| MS | Molecular Ion (M⁺) | m/z 253 |
| HRMS | Calculated Exact Mass ([M+H]⁺) | 254.1545 |
| HRMS | Found | Conforms to calculated value |
X-ray Diffraction Crystallography for Stereochemical Elucidation
When this compound or its derivatives can be prepared as a single crystal, X-ray diffraction crystallography offers the most definitive method for structural and stereochemical elucidation. This technique provides a three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of every atom.
This method is particularly crucial for compounds with chiral centers, such as the C3 position of the pyrrolidine ring. It can unambiguously determine the relative and absolute stereochemistry (e.g., R or S configuration). For instance, the crystal structure of a related azetidinone, (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one, was determined to be in the orthorhombic crystal system with space group P2₁2₁2₁, confirming the absolute configuration of its stereocenters. researchgate.net Similarly, analysis of chalcone (B49325) derivatives containing benzyloxy groups has provided detailed information on dihedral angles and intermolecular interactions within the crystal lattice. nih.gov
The data obtained from a single-crystal X-ray analysis includes unit cell dimensions (a, b, c, α, β, γ), space group, and precise atomic coordinates, which in turn yield exact bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.
Elemental Analysis and Purity Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its elemental composition and assess its purity.
For this compound (C₁₇H₁₉NO), the theoretical elemental composition can be calculated precisely. Experimental results for a pure sample are generally expected to be within ±0.4% of these theoretical values, a standard criterion in chemical synthesis and characterization. acgpubs.orgmdpi.com
Table 4: Elemental Analysis Data for this compound (C₁₇H₁₉NO)
| Element | Symbol | Theoretical Percentage (%) | Experimental Finding |
| Carbon | C | 80.60 | Within ±0.4% of theoretical |
| Hydrogen | H | 7.56 | Within ±0.4% of theoretical |
| Nitrogen | N | 5.53 | Within ±0.4% of theoretical |
| Oxygen | O | 6.31 | (Typically calculated by difference) |
Future Research and Applications of this compound: A Prospective Analysis
The synthetically accessible and structurally intriguing compound, this compound, stands as a promising scaffold in medicinal chemistry. The inherent features of the 3-aryl-pyrrolidine motif, present in numerous biologically active molecules, suggest a wealth of untapped potential for this particular compound. This article outlines key future research directions and potential applications, focusing on the strategic development and evaluation of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(Benzyloxy)phenyl]pyrrolidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Condensation reactions involving benzyloxy-substituted aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) with hydrazine derivatives in ethanol, catalyzed by acetic acid, yield intermediates with >90% purity. Vacuum filtration and methanol washing are critical for purification .
- Step 2 : Cyclization using oxidizing agents like sodium hypochlorite in ethanol at room temperature completes the pyrrolidine core formation. Reaction monitoring via TLC (dichloromethane mobile phase) and NMR ensures intermediate stability .
- Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to hydrazine) and temperature (room temperature for 3 hours) minimizes side products. Purity is confirmed via HRMS and -NMR .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- -/-NMR : Assigns proton and carbon environments (e.g., benzyloxy aromatic protons at δ 7.3–7.5 ppm, pyrrolidine carbons at δ 40–60 ppm). DMSO-d6 is preferred for resolving polar functional groups .
- FTIR-ATR : Confirms functional groups (e.g., C-O stretching at 1261 cm, aromatic C=C at 1509 cm) .
- HRMS (ESI) : Validates molecular mass (e.g., [M+H] calculated within 0.3 ppm error) .
- Melting Point Analysis : Determines compound purity (e.g., sharp melting range of 175–176°C indicates homogeneity) .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict reactivity and optimize synthetic pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization). This identifies optimal solvents (e.g., ethanol vs. DMF) and catalysts .
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) explore alternative pathways, reducing trial-and-error experimentation. For example, predicting regioselectivity in benzyloxy-group functionalization .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to recommend conditions for new derivatives .
Q. How should researchers address contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Statistical Experimental Design : Apply factorial designs (e.g., 2 factorial) to isolate variables (e.g., substituent position, solvent polarity) affecting bioactivity. This quantifies interaction effects and reduces false positives .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to compare IC values across studies. Discrepancies may arise from assay conditions (e.g., cell line variability) .
- Meta-Analysis : Pool data from proteomics studies to identify consensus targets (e.g., kinase inhibition) and outliers requiring validation .
Q. What strategies improve regioselectivity in functionalizing the pyrrolidine ring or benzyloxy group?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., chloro in 4-chlorophenyl analogs) to steer electrophilic aromatic substitution. The benzyloxy group’s electron-donating nature favors para-functionalization .
- Catalytic Systems : Pd-mediated C-H activation (e.g., Pd(OAc)/ligands) selectively modifies the pyrrolidine nitrogen or aromatic ring. Solvent choice (e.g., acetonitrile vs. THF) impacts site selectivity .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the pyrrolidine nitrogen during benzyloxy modifications, followed by acidic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
